Lanthanum isopropoxide

Overview

Description

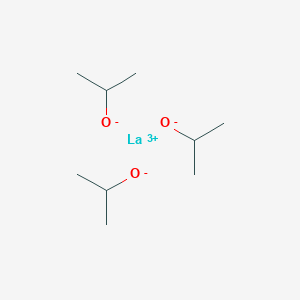

Lanthanum isopropoxide (La(OPr)3) is an organometallic compound consisting of lanthanum cations and isopropoxide anions. It is a colorless solid that has a variety of applications in the fields of chemistry, material science, and biotechnology. Due to its unique properties, this compound has become an increasingly important reagent in the synthesis of a variety of materials.

Scientific Research Applications

Polymerization Initiator Lanthanum isopropoxide has been identified as an effective initiator for the anionic polymerization of isocyanates, leading to high molecular weight polymers under certain conditions. It is particularly notable for its use in polymerizing hexyl isocyanate and other isocyanates to form corresponding polymers (Fukuwatari, Sugimoto, & Inoue, 1996).

Catalyst in Ring-Opening Polymerization this compound serves as an active initiator for ring-opening polymerization of D,L-lactide and other compounds. It is especially effective in generating significant transesterification reactions and promoting polymerization with narrow molecular weight distribution (Simic, Spassky, & Hubert-Pfalzgraf, 1997).

Synthesis of Mixed-Metal Complexes This compound has been used in synthesizing heterobimetallic isopropoxide derivatives of lanthanum, like those with zirconium. These complexes have various applications in chemical synthesis and are characterized by elemental analyses and spectroscopic studies (Tripathi, Singh, & Mehrotra, 1991).

Production of Nanoparticles and Nanohybrids this compound is instrumental in producing lanthanum molybdate nanoparticles, which have potential applications in creating luminescent phosphors. These nanoparticles are characterized by their composition, structure, and functional characteristics, particularly when doped with rare-earth cations (Abtmeyer et al., 2014).

Chemoselective Transesterification It has been applied in the chemoselective transesterification of dimethyl carbonate and methyl carbamates with different alcohols. This process is crucial for selective protection and/or deprotection of alcohols in synthetic chemistry (Hatano, Kamiya, Moriyama, & Ishihara, 2011).

Environmental Applications Lanthanum-based compounds like lanthanum hydroxide, derived from this compound, have been explored for environmental applications such as defluoridation from aqueous solutions. This process is important in water purification and environmental remediation (Na & Park, 2010).

Mechanism of Action

Target of Action

Lanthanum isopropoxide primarily targets carboxylic esters and various alcohols . It is used in asymmetric catalysis , where it forms a complex with an (S,S)-phenyl-linked-binaphthol .

Mode of Action

This compound interacts with its targets by promoting a catalytic 1,4-addition of malonate to cyclic and acyclic enones . It also acts as a co-catalyst with copper fluoride-triphenylphosphine in the catalytic allylation of ketoimines .

Biochemical Pathways

The compound affects the transesterification pathway . It is used as a catalyst in this pathway, enhancing the reaction of carboxylic esters with various alcohols .

Pharmacokinetics

It is known that lanthanum compounds have low oral bioavailability (approximately 0001%) . The small absorbed fraction is predominantly excreted in bile, with less than 2% being eliminated by the kidneys .

Result of Action

The result of this compound’s action is the practical transesterification of methyl carboxylates, ethyl acetate, weakly reactive dimethyl carbonate, and much less-reactive methyl carbamates with 1°-, 2°-, and 3°-alcohols .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, exposure to air and moisture can be detrimental to the reaction outcome . Therefore, in many asymmetric catalysis applications, glove box and Schlenk techniques should be employed .

Safety and Hazards

Lanthanum (III) isopropoxide is a hazardous substance. It is advised not to breathe its dust/fume/gas/mist/vapors/spray . After handling, one should wash their face, hands, and any exposed skin thoroughly . It is recommended to wear protective gloves, clothing, eye protection, and face protection while handling this substance . It should be used only outdoors or in a well-ventilated area and kept away from heat/sparks/open flames/hot surfaces .

Future Directions

The global market for Lanthanum Isopropoxide is expected to witness significant growth in the coming years . It is primarily used as a precursor in the production of materials such as ceramics, catalysts, and thin films . With the rapid advancement in technology and the growing popularity of smart devices, the demand for electronic components is on the rise . As the demand for electronic devices continues to grow, the demand for this compound will also increase .

Biochemical Analysis

Biochemical Properties

Lanthanum isopropoxide is known to interact with various biomolecules in its role as a catalyst. It forms a complex with an (S,S)-phenyl-linked-binaphthol, which promotes a catalytic 1,4-addition of malonate to cyclic and acyclic enones . It also acts as a co-catalyst with copper fluoride-triphenylphosphine in the catalytic allylation of ketoimines .

Cellular Effects

It is known that lanthanum, the metal component of the compound, can affect the growth and development of plants

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its role as a catalyst. It facilitates the addition of malonate to enones and the allylation of ketoimines

Temporal Effects in Laboratory Settings

It is known that in many asymmetric catalysis applications, solutions of the catalyst should be made using anhydrous solvents and used shortly after preparation .

properties

IUPAC Name |

lanthanum(3+);propan-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H7O.La/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SORGMJIXNUWMMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].[La+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21LaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white crystals; [MSDSonline] | |

| Record name | Lanthanum isopropoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9148 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

19446-52-7 | |

| Record name | Lanthanum isopropoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019446527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanthanum(III) isopropoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.